molecular formula C8H6FN3S B1372816 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-83-2

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B1372816
CAS No.: 1086385-83-2
M. Wt: 195.22 g/mol
InChI Key: MMIMNOLKKPZKTQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole

Uniqueness

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other significant biological activities.

Structural Characteristics

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the 4-fluorophenyl group enhances its biological activity and solubility properties. This structural configuration is pivotal in determining the compound's interaction with biological targets.

Pharmacological Activities

Thiadiazole derivatives have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that halogenated phenyl groups can enhance antibacterial effects. For instance, derivatives with fluorine substituents have shown improved activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of thiadiazole derivatives. In one study, compounds derived from this compound were evaluated in male Swiss albino mice using Ehrlich’s Ascites carcinoma cells. Results demonstrated a reduction in tumor volume and viable cell count, indicating significant anticancer efficacy . The mechanism of action includes inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli, with MIC values around 25 μg/mL for some derivatives
AnticancerReduced tumor volume and increased lifespan in animal models; effective against various cancer cell lines
CNS ActivityPotential CNS depressant effects noted in several studies
AntiviralSome derivatives exhibit antiviral properties against hepatitis B virus

Detailed Findings

  • Antimicrobial Studies : In vitro evaluations of various thiadiazole derivatives demonstrated potent activity against multiple bacterial strains. The presence of fluorine was particularly beneficial in enhancing these effects.
  • Anticancer Mechanisms : The anticancer activity is attributed to the compound's ability to inhibit RNA and DNA synthesis without affecting protein synthesis. This selective action is crucial for minimizing side effects during cancer treatment .
  • CNS Effects : Some studies suggest that certain thiadiazole derivatives may exhibit CNS depressant properties, which could be beneficial in treating neurological disorders .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIMNOLKKPZKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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